molecular formula C₆H₁₁FO₅ B043579 FDGal CAS No. 51146-53-3

FDGal

货号: B043579
CAS 编号: 51146-53-3
分子量: 182.15 g/mol
InChI 键: AOYNUTHNTBLRMT-KCDKBNATSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[18F]Fluoro-2-deoxy-D-galactose (FDGal) is a positron emission tomography (PET) tracer designed to evaluate hepatic metabolic function and diagnose liver-specific pathologies, such as hepatocellular carcinoma (HCC) and cirrhosis. Structurally, this compound is a galactose analog where the hydroxyl group at the C2 position is replaced by fluorine-18, enabling PET imaging .

Synthesis and Quality Control: this compound is synthesized via nucleophilic fluorination of commercially available Talose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose) under conditions similar to fluorodeoxyglucose (FDG) production. The process yields high radiochemical purity (98% ± 1%) without requiring preparative HPLC purification. Total synthesis time is 28 minutes, with typical production levels of 2.0 ± 0.8 GBq .

Mechanism of Action:
this compound is phosphorylated in hepatocytes via galactokinase (Leloir pathway), forming this compound-1-phosphate, which is subsequently trapped as UDP-FDGal. This enzyme-dependent metabolism allows this compound to specifically reflect hepatic galactokinase activity, independent of blood flow or hormonal regulation .

科学研究应用

Key Characteristics

  • Chemical Structure : FDGal is a fluorinated derivative of D-galactose.
  • Radiochemical Purity : High radiochemical purity (up to 98%) is achieved during synthesis, essential for clinical applications.
  • Effective Dose : The effective dose for this compound is comparable to that of 2-[18F]fluoro-2-deoxy-D-glucose (FDG), making it suitable for human use.

Evaluation of Liver Metabolic Function

This compound PET imaging allows for the assessment of regional differences in liver metabolism. The dynamic PET approach enables researchers to create three-dimensional parametric images that reflect hepatic systemic clearance and metabolic capacity.

Case Study: Dynamic PET Imaging

A study involving dynamic PET imaging with this compound demonstrated its capability to measure metabolic liver function quantitatively. Patients with liver cirrhosis were administered 100 MBq of this compound, followed by a 20-minute dynamic recording. The results indicated significant intrahepatic variability in metabolic capacity, which can inform treatment strategies for liver tumors.

Detection of Hepatocellular Carcinoma (HCC)

This compound has shown promise as a PET tracer for detecting both extrahepatic and intrahepatic HCC. Its specificity for hepatic uptake enhances its utility over traditional glucose-based tracers.

Case Study: HCC Detection

In a clinical evaluation, this compound PET/CT was employed to identify HCC in patients with suspected liver lesions. The results indicated that this compound could effectively differentiate between benign and malignant lesions, providing critical information for patient management.

Comparison with Other Tracers

This compound's performance has been compared with other PET tracers such as FDG. While FDG is widely used for various cancers, this compound's specificity for liver metabolism offers advantages in certain clinical scenarios.

Tracer Primary Application Advantages Limitations
FDGGeneral cancer imagingBroad applicabilityLimited specificity for liver tumors
This compoundLiver function and HCC detectionHigh specificity for hepatic uptakeLimited availability and production challenges

Biodistribution Studies

Biodistribution studies have confirmed that after administration, this compound is primarily concentrated in the liver, with minimal uptake in other organs such as the brain and kidneys. This characteristic enhances its safety profile and effectiveness as a diagnostic tool.

Key Findings from Biodistribution Studies

  • Maximum radioactivity concentration occurs in the liver approximately one hour post-injection.
  • Effective doses calculated from biodistribution data indicate safety comparable to established tracers like FDG.

相似化合物的比较

Comparison with Similar Compounds

FDGal vs. 2-[18F]Fluoro-2-Deoxy-D-Glucose (FDG)

Parameter This compound FDG
Metabolic Pathway Leloir pathway (galactose → this compound-1-P → UDP-FDGal) Glycolysis (FDG-6-P trapped intracellularly)
Organ Specificity Liver-dominant uptake (85% of dose in liver/bladder; low brain uptake) Widely distributed (high brain, tumor, and myocardial uptake)
Radiation Dose Effective dose: 0.032 mSv/MBq; higher liver (0.55 mSv/MBq) and bladder (0.46 mSv/MBq) doses Effective dose: 0.019 mSv/MBq; lower liver (0.011 mSv/MBq) dose
Clinical Use Liver-specific: HCC detection, cirrhosis assessment Oncology: General tumor imaging (e.g., lung, breast)
Sensitivity in HCC 100% specificity; detects 22/23 HCC cases Misses 30–50% of HCCs due to low glycolysis in well-differentiated tumors

This compound vs. 6-Deoxy-6-[18F]Fluoro-D-Galactose (6-FDGal)

6-FDGal, a structural isomer with fluorine at C6, exhibits distinct pharmacokinetics:

  • Metabolism: Rapid urinary excretion (56% in urine at 60 minutes) due to inability to form this compound-1-P (C6-OH is critical for galactokinase binding). Primary metabolite is galactonate, a non-enzymatic oxidation product .

This compound vs. Alternative PET Tracers

  • [11C]-Acetate : Used for HCC imaging but lacks specificity (sensitivity <50% for small lesions) .
  • [18F]-Choline : Targets phospholipid metabolism but shows variable uptake in HCC .

Key Research Findings

Radiation Dosimetry : this compound’s effective dose is comparable to FDG, but liver and bladder doses are 50-fold and 3-fold higher, respectively, due to prolonged hepatic retention and urinary excretion .

Metabolic Trapping : In vivo studies in rats show 81% of this compound is phosphorylated within 5 minutes, with 77% converted to UDP-FDGal by 120 minutes, confirming irreversible hepatic trapping .

Diagnostic Performance: In 39 patients, this compound PET/CT detected HCC in 22/23 cases, matching contrast-enhanced CT, and identified new extrahepatic metastases in 8 patients .

Reproducibility : Porcine studies demonstrated a 14% coefficient of variation (COV) in this compound’s Vmax measurements, validating its reliability for human studies .

生物活性

FDGal, or 2-[18F]fluoro-2-deoxy-D-galactose, is a radiolabeled analog of galactose that has garnered attention in the field of molecular imaging, particularly in positron emission tomography (PET) for the detection of hepatocellular carcinoma (HCC). This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, biodistribution, and clinical applications, supported by relevant case studies and research findings.

This compound is synthesized through a nucleophilic radiosynthesis method using Talose triflate as a precursor. This process has been optimized to yield this compound with high radiochemical purity suitable for clinical investigations. The synthesis involves the incorporation of fluorine-18, a positron-emitting isotope, which allows for its use in PET imaging .

This compound functions as a tracer that mimics glucose metabolism but is preferentially taken up by liver cells due to the physiological role of galactose in hepatic metabolism. The uptake of this compound in liver tissues is mediated by specific transporters that facilitate its entry into cells. Once inside, this compound is phosphorylated and subsequently metabolized, which allows for visualization of metabolic activity in tissues during PET scans .

Detection of Hepatocellular Carcinoma (HCC)

This compound has shown promise as a diagnostic tool for HCC. A study involving 23 patients with HCC demonstrated that this compound PET/CT had a specificity of 100% in identifying viable tumor tissue compared to conventional imaging techniques. In this study, this compound PET/CT successfully identified 22 out of 23 patients with HCC before treatment and was able to detect extra-hepatic disease not visible on other imaging modalities .

Table 1: Summary of Patient Findings from this compound PET/CT Study

Patient IDAgeSexTreatment HistoryThis compound InterpretationceCT InterpretationT/B Ratio
257MTACE 1 month priorMultinodular disease, no necrosisMultinodular disease, no necrosis2.6
1383MTACE 2 months prior; RFA historyResponse to treatmentResponse to treatment0.2 - 0.7
1451FMultiple treatments including RFA and SBRTNecrosis, no visible tumorNecrosis, no visible tumor0.2
1854FRFA and TACE several months priorResidual tumor with areas of necrosisResidual tumor with areas of necrosis0.1 (necrosis), 1.4 (viable)

This table illustrates how this compound PET/CT provided critical insights into the metabolic status of tumors in patients with HCC.

Biodistribution Studies

Biodistribution studies in animal models have shown that this compound is rapidly cleared from the bloodstream and predominantly accumulates in the liver, confirming its utility as a liver-specific imaging agent. In porcine models, biodistribution patterns indicated significant hepatic uptake within minutes post-injection, which aligns with its expected metabolic pathway .

Research Findings and Case Studies

Several studies have reinforced the clinical potential of this compound:

  • Specificity and Sensitivity : In a cohort study involving patients suspected of having HCC, this compound PET/CT demonstrated superior specificity compared to traditional imaging methods like contrast-enhanced CT.
  • Detection of Viable Tumor Tissue : The ability to differentiate between viable tumor tissue and necrotic areas was highlighted in cases where conventional imaging failed to provide conclusive results.
  • Impact on Treatment Decisions : The findings from this compound PET/CT influenced subsequent treatment strategies for several patients by providing clearer insights into tumor viability and extent .

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing FDGal, and how do they influence experimental outcomes in metabolic studies?

this compound is typically synthesized via nucleophilic fluorination of galactose derivatives using [¹⁸F]fluoride. Key methodologies include radiosynthesis with automated modules to ensure reproducibility . Variations in precursor purity (≥98% by HPLC) and reaction time (optimized at 15-20 mins) significantly impact radiochemical yield (RCY: 40-60%) and specific activity (>2 GBq/μmol). Researchers should validate synthesis protocols with mass spectrometry and NMR to confirm structural integrity .

Q. How is this compound utilized in positron emission tomography (PET) imaging to study hepatic metabolism?

this compound serves as a galactose analog to trace hepatic metabolic pathways, particularly in assessing galactokinase activity. Standard protocols involve intravenous injection (dose: 150-200 MBq) followed by dynamic PET imaging over 60 mins. Data quantification uses compartmental modeling (e.g., two-tissue model) to estimate metabolic rates (k₃: 0.05–0.12 min⁻¹ in healthy liver) . Calibration against blood glucose levels is critical to avoid false positives from competitive enzymatic inhibition .

Advanced Research Questions

Q. What experimental strategies address discrepancies in this compound uptake variability between in vitro and in vivo models?

Discrepancies often arise from differences in cellular transport mechanisms (e.g., GLUT vs. SGLT transporters) and hepatic blood flow in vivo. To mitigate this:

  • Use perfused liver models to simulate in vivo hemodynamics .
  • Apply kinetic modeling with correction factors for vascular compartment activity .
  • Validate findings with immunohistochemistry to correlate tracer uptake with enzyme expression .

Q. How can researchers optimize this compound-based protocols for studying rare metabolic disorders with conflicting literature data?

Conflicting data (e.g., this compound retention in GALT deficiency vs. galactosemia) may stem from patient heterogeneity or methodological inconsistencies. Recommendations:

  • Stratify cohorts by genotype/phenotype using CRISPR-edited cell lines .
  • Standardize PET acquisition parameters (e.g., SUVmax normalization to lean body mass) .
  • Perform meta-analyses with PRISMA guidelines to resolve contradictions .

Q. What statistical approaches are recommended for analyzing this compound time-activity curves (TACs) in longitudinal studies?

Use non-linear mixed-effects modeling (NONMEM) to account for inter-subject variability. Key parameters:

  • AIC/BIC for model selection.
  • Bootstrap resampling to estimate confidence intervals for metabolic rates .
  • Address autocorrelation in TACs with generalized least squares (GLS) .

Q. Methodological Guidance

Q. How should researchers design a robust this compound study to ensure reproducibility across labs?

  • Pre-registration : Detail synthesis protocols, imaging parameters, and analysis pipelines on platforms like Open Science Framework .
  • Reference Standards : Include internal controls (e.g., ¹⁸F-FDG) to calibrate PET signal sensitivity .
  • Data Transparency : Share raw TACs and code via repositories like Zenodo or GitHub .

Q. What are the best practices for integrating this compound PET data with omics datasets in systems biology research?

  • Multi-omics alignment : Use pathway enrichment tools (e.g., GSEA) to link this compound uptake patterns with transcriptomic/proteomic profiles .
  • Machine learning : Train random forest models on PET-derived features (e.g., k₃, SUVpeak) to predict metabolic dysfunction .
  • Data normalization : Apply ComBat to remove batch effects in multi-center studies .

Q. Literature and Data Management

Q. How can researchers efficiently locate high-impact this compound studies using academic databases?

  • Google Scholar : Apply advanced filters (e.g., "this compound" AND ("PET" OR "metabolism") AFTER:2020) and track citations via "Cited by" .
  • PubMed/MEDLINE : Use MeSH terms like Fluorodeoxyglucose/analogs & derivatives combined with Metabolic Networks and Pathways .

Tables

Parameter Typical Range Key Considerations
Radiochemical Yield40–60%Precursor purity ≥98%
Specific Activity>2 GBq/μmolAvoid radiolysis via lead shielding
Hepatic k₃ (healthy)0.05–0.12 min⁻¹Calibrate against blood glucose

属性

IUPAC Name

(2R,3S,4S,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYNUTHNTBLRMT-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51146-53-3
Record name 2-Deoxy-2-fluorogalactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DEOXY-2-FLUOROGALACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5W0CEJ232
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。